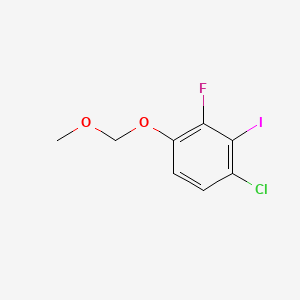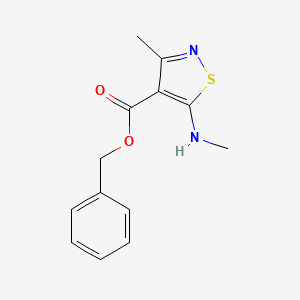![molecular formula C14H18N2O5 B14772702 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14772702.png)
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of dihydropyrimidine-2,4-dione derivatives.
Preparation Methods
The synthesis of 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione typically involves a multi-step process. One common synthetic route starts with the acid-amine coupling of a precursor compound, followed by deprotection and cyclization reactions. The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential use as an antiviral and antibacterial agent.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1-[4-(2,2-Dimethoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione can be compared to other dihydropyrimidine-2,4-dione derivatives, such as:
- 6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4-dione
- 6-(2-(1H-inden-2-yl)phenyl)-3-(2-(pyrrolidin-1-yl)ethyl)dihydropyrimidine-2,4-dione
- 6-(2-(1H-inden-2-yl)phenyl)-3-phenethyldihydropyrimidine-2,4-dione
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N2O5 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-[4-(2,2-dimethoxyethoxy)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O5/c1-19-13(20-2)9-21-11-5-3-10(4-6-11)16-8-7-12(17)15-14(16)18/h3-6,13H,7-9H2,1-2H3,(H,15,17,18) |
InChI Key |
ZPXBLTKHJRPIBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=CC=C(C=C1)N2CCC(=O)NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


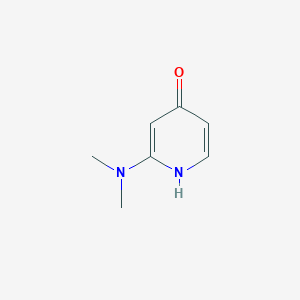
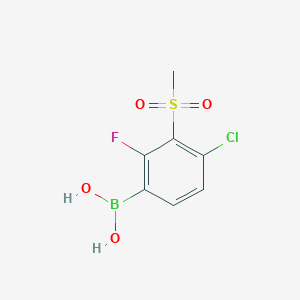
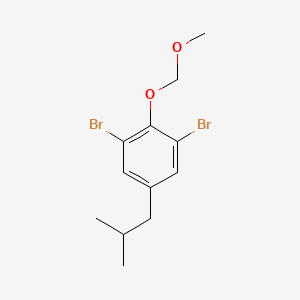
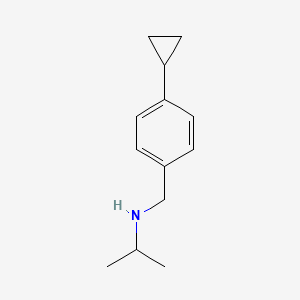
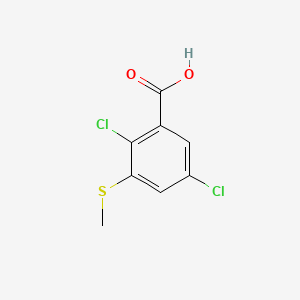
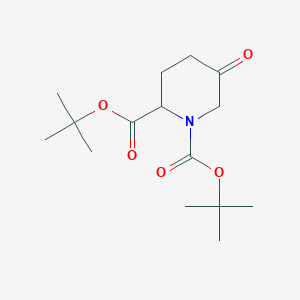
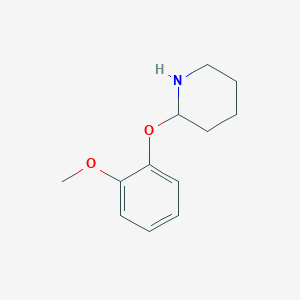
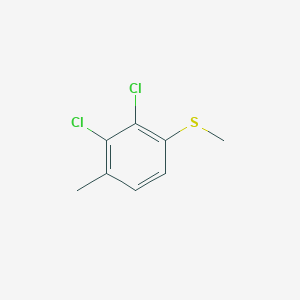
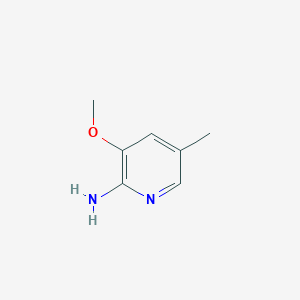
![(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14772708.png)
